(2S,3S)-2-Hydroxy-3-methylpentanoic acid

Description

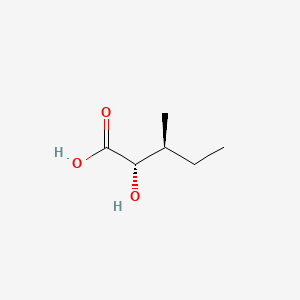

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-hydroxy-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357528 |

Source

|

| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51576-04-6 |

Source

|

| Record name | Isoleucic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9R3ZO89OD8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3ZO89OD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid: Mechanistic Rationale and Experimental Protocols

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly referred to as L-isoleucic acid or (2S,3S)-HMPA) is a critical chiral building block in the synthesis of complex depsipeptides, such as the neoantimycins and prunustatin A. It also serves as a key biomarker in metabolic disorders like maple syrup urine disease (MSUD). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality and mechanistic rationale that govern the stereoretentive synthesis of this α -hydroxy acid from L-isoleucine.

Mechanistic Rationale: The Double Inversion Pathway

A common misconception in the synthesis of α -hydroxy acids is the reliance on the asymmetric reduction of their corresponding keto-acids. While (2S,3S)-HMPA is biologically formed by the reduction of 2-keto-(3S)-methylpentanoic acid (KMPA), attempting this in vitro is fundamentally flawed. The C3 chiral center of KMPA undergoes spontaneous racemization in aqueous solutions via keto-enol tautomerism[1].

To bypass this instability, the industry standard is the stereospecific diazotization of L-isoleucine. This reaction proceeds with net retention of configuration via a double SN2 inversion mechanism—historically termed a Walden inversion[2].

The Causality of Stereoretention:

-

Diazotization: The primary amine of L-isoleucine is converted into a highly reactive diazonium salt by nitrous acid ( HNO2 ).

-

First Inversion (Anchimeric Assistance): Instead of a direct displacement by water, the adjacent carboxylate group acts as an internal nucleophile. It attacks the C2 carbon, expelling N2 gas and forming a highly strained α -lactone intermediate[2]. This step inverts the C2 stereocenter from (S) to (R).

-

Second Inversion (Hydrolysis): Water subsequently attacks the α -lactone ring via a second SN2 displacement, re-inverting the C2 center back to the (S) configuration[2].

Fig 1: Stereoretentive diazotization mechanism via an α-lactone intermediate.

Experimental Methodology: A Self-Validating Protocol

The following protocol is adapted from validated syntheses used in the development of3[3] and 4[4].

Step-by-Step Synthesis

-

Acidic Dissolution: Dissolve 200 mg (1.52 mmol) of L-isoleucine in 4 mL of 1 M H2SO4 . Submerge the reaction flask in an ice bath and allow it to equilibrate to 0∘C [3].

-

Controlled Diazotization: Prepare an aqueous solution of NaNO2 (0.8 g in 4 mL deionized water). Add this solution dropwise to the acidic L-isoleucine mixture over 15 minutes. Field Insight: Rapid addition will cause an uncontrollable exotherm, leading to the thermal decomposition of the diazonium salt and reduced yields.

-

Primary Reaction: Stir the mixture vigorously for 2 hours at 0∘C . The evolution of nitrogen gas bubbles serves as a visual indicator of the α -lactone formation[3].

-

Hydrolysis Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 16 hours to ensure the thermodynamic hydrolysis of the α -lactone is driven to completion[3].

-

Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (EtOAc, 3×4 mL ).

-

Washing & Drying: Wash the combined organic layers with distilled water ( 2×2 mL ) and brine ( 2×2 mL ). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford the crystalline (2S,3S)-HMPA[3].

Fig 2: Experimental workflow for the synthesis and validation of (2S,3S)-HMPA.

Table 1: Reaction Parameter Optimization and Causality

| Parameter | Optimal Condition | Causality / Scientific Rationale |

| Acid Selection | 1 M H2SO4 or HClO4 | Prevents nucleophilic attack by counter-ions. Halide acids (e.g., HCl) yield α -chloro acid byproducts via competitive lactone opening[5]. |

| Temperature | 0∘C (Addition) → RT | 0∘C stabilizes the transient diazonium species. Warming to RT ensures complete thermodynamic hydrolysis of the α -lactone[3]. |

| Nitrite Stoichiometry | Excess (approx. 7.5 eq NaNO2 ) | Drives the formation of HNO2 and compensates for the loss of volatile nitrogen oxides ( NOx ) during the exothermic reaction. |

| Extraction Solvent | Ethyl Acetate (EtOAc) | Provides optimal partition coefficient for the polar α -hydroxy acid while avoiding the peroxide hazards associated with diethyl ether. |

Analytical Characterization & Stereochemical Validation

A robust chemical protocol must be a self-validating system. Because the physical appearance of the enantiomers is identical, stereochemical integrity must be rigorously proven to ensure no racemization occurred during the transformation.

Mosher's Ester Derivatization: To assign the absolute configuration at C2, the synthesized (2S,3S)-HMPA is derivatized using (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[3].

-

The resulting diastereomeric MTPA esters are subjected to high-resolution 1H NMR analysis.

-

By calculating the ΔδSR values of the protons adjacent to the C2 chiral center, the (S) configuration of the hydroxyl group is definitively confirmed[3].

LC-MS Verification: Analytical chromatography provides a secondary layer of validation. The reaction product should be analyzed via LC-MS (e.g., Phenomenex Jupiter C4 column, 45% MeCN/ H2O with 0.1% formic acid) and compared against authentic standards of D-allo-isoleucic acid to confirm the absence of diastereomeric impurities[3].

References

-

Lin et al. "Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells." Frontiers in Chemistry, 2019. 3

-

Manaviazar et al. "Total Synthesis of the GRP78-Downregulatory Macrolide (+)-Prunustatin A, the Immunosuppressant (+)-SW-163A, and a JBIR-04 Diastereoisomer..." Organic Letters - ACS Publications, 2016. 4

-

Mamer et al. "Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid." Analytical Biochemistry, 1980. 1

-

Koppenhoefer et al. "2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids." Organic Syntheses, 1988. 5

-

Bowman et al. "Synthesis of N-Alkyl Amino Acids." Monash University Book Chapter. 2

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. Frontiers | Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Natural Occurrence and Biosynthetic Integration of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid: A Technical Whitepaper

Introduction

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, commonly known as L-isoleucic acid, is a branched-chain α -hydroxy fatty acid[1]. As a structural analog of the essential amino acid L-isoleucine, it serves as a critical chiral building block in the biosynthesis of various bioactive secondary metabolites, particularly depsipeptides[2]. This whitepaper explores the natural occurrence, biosynthetic origins, and laboratory synthesis protocols for (2S,3S)-2-hydroxy-3-methylpentanoic acid, providing actionable insights for drug development professionals and natural product chemists.

Natural Occurrence and Pharmacological Significance

L-isoleucic acid is rarely found in its free monomeric form in nature; rather, it is predominantly incorporated into complex macrocyclic depsipeptides produced by bacteria, cyanobacteria, and fungi[3]. The substitution of a standard amide bond with an ester bond—achieved via the incorporation of this hydroxy acid instead of an amino acid—imparts increased proteolytic stability, enhanced membrane permeability, and conformational flexibility to these natural products.

Key Natural Product Families

-

Cryptophycins: Originally isolated from cyanobacteria, these 16-membered macrocyclic depsipeptides are highly potent tubulin inhibitors. While "Unit D" in the most abundant cryptophycins is typically L-leucic acid, minor naturally occurring isomers incorporate L-isoleucic acid[2].

-

Tumonoic Acids: Isolated from the marine cyanobacterium Blennothrix cantharidosmum, tumonoic acids (such as Tumonoic Acid I) feature L-isoleucic acid coupled to a proline unit[3].

-

Neoantimycins: Produced by Streptomyces species, these compounds exhibit significant anticancer activity. L-isoleucic acid forms an essential part of the core tetralactone ring[4].

-

Prunustatin A & JBIR-04: These are GRP78-downregulatory macrolides where the (2S,3S)-2-hydroxy-3-methylpentanoic acid moiety is critical for the construction of the 15-membered tetralactone core[5].

-

Podostomide: A novel α -hydroxy amino acid derivative isolated from the toxic mushroom Podostroma cornu-damae, featuring an amide linkage between isoleucine and 2-hydroxy-3-methylpentanoic acid[6].

Table 1: Natural Products Containing (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

| Natural Product | Source Organism | Biological Activity | Structural Role of L-Isoleucic Acid |

| Cryptophycin Isomers | Cyanobacteria (e.g., Nostoc sp.) | Tubulin inhibition, Cytotoxic | "Unit D" ester-linked building block |

| Tumonoic Acid I | Blennothrix cantharidosmum | Antimalarial / Cytotoxic | Core α -hydroxy acid residue |

| Neoantimycins | Streptomyces conglobatus | Anticancer (GRP78 downregulation) | Tetralactone ring component |

| Prunustatin A | Streptomyces sp. | GRP78 downregulator | Core macrocycle component |

| Podostomide | Podostroma cornu-damae | Cytotoxic | N-terminal acylating group |

Biosynthetic Pathway: From Amino Acid to Hydroxy Acid

The biosynthesis of (2S,3S)-2-hydroxy-3-methylpentanoic acid is tightly linked to branched-chain amino acid (BCAA) metabolism. The biological conversion relies on a two-step enzymatic cascade designed to retain the stereochemistry at the C3 position while stereospecifically reducing the C2 position.

-

Transamination: L-isoleucine undergoes deamination catalyzed by a branched-chain amino acid aminotransferase (BCAT), utilizing pyridoxal phosphate (PLP) as a cofactor. This yields 3-methyl-2-oxopentanoic acid.

-

Stereospecific Reduction: A specialized hydroxyacid dehydrogenase reduces the α -keto group using NADH/NADPH. To yield the precise (2S,3S) configuration, an L-specific hydroxyisocaproate dehydrogenase (L-HicDH) or an equivalent ketoreductase is employed.

Biosynthetic conversion of L-isoleucine to (2S,3S)-2-hydroxy-3-methylpentanoic acid.

Chemical Synthesis and Stereochemical Validation

For researchers conducting total synthesis or requiring authentic standards for LC-MS/MS validation, (2S,3S)-2-hydroxy-3-methylpentanoic acid is routinely synthesized directly from L-isoleucine[4].

Mechanistic Causality: The Diazotization Reaction

The standard synthetic approach utilizes nitrous acid (generated in situ from sodium nitrite and sulfuric acid) to convert the α -amino group into a diazonium salt[5].

Causality of Stereoretention: Unlike standard SN2 reactions that result in an inversion of stereochemistry, this specific reaction proceeds with a net retention of configuration at the C2 chiral center. This occurs due to neighboring group participation: the adjacent carboxylate group attacks the diazonium-bearing carbon, expelling nitrogen gas and forming an unstable transient α -lactone intermediate (inversion 1). Subsequent hydrolysis of the α -lactone by water opens the ring (inversion 2), resulting in a double inversion that perfectly preserves the original (2S) stereochemistry of L-isoleucine[4][5].

Step-by-Step Experimental Protocol: Synthesis of L-Isoleucic Acid

This self-validating protocol ensures high enantiomeric purity by avoiding harsh basic conditions that could cause epimerization at the C2 or C3 positions.

Reagents & Materials:

-

L-Isoleucine (200 mg, 1.52 mmol)

-

1 M Sulfuric acid ( H2SO4 , 4 mL)

-

Sodium nitrite ( NaNO2 , 800 mg dissolved in 4 mL H2O )

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate ( Na2SO4 )

Step-by-Step Methodology:

-

Preparation: Dissolve 200 mg of L-isoleucine in 4 mL of 1 M H2SO4 in a round-bottom flask. Cool the mixture to 0 °C using an ice bath[4].

-

Diazotization: Prepare an aqueous solution of NaNO2 (0.2 g/mL, 4 mL). Add this solution dropwise to the L-isoleucine mixture over 2 hours. Crucial Causality: Maintaining the temperature strictly at 0 °C prevents the uncontrolled thermal decomposition of the diazonium intermediate, which would lead to racemic mixtures or elimination byproducts[4].

-

Hydrolysis: Allow the reaction to stir for an additional 16 hours, gradually warming to room temperature. The evolution of nitrogen gas ( N2 ) will be observed as the α -lactone forms and hydrolyzes.

-

Extraction: Extract the aqueous reaction mixture with EtOAc (3 × 4 mL). Self-Validation: The highly polar unreacted amino acid remains trapped in the aqueous phase, while the target α -hydroxy acid selectively partitions into the organic phase, acting as an intrinsic purification step[4].

-

Washing & Drying: Wash the combined organic layers with distilled water (2 × 2 mL) and brine (2 × 2 mL). Dry the organic layer over anhydrous Na2SO4 .

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2S,3S)-2-hydroxy-3-methylpentanoic acid as a crystalline solid or viscous oil[4][5].

Experimental workflow for the chemical synthesis of L-isoleucic acid from L-isoleucine.

Analytical Validation

To ensure the trustworthiness of the synthesized standard or to determine the absolute configuration of a natural product hydrolysate, chiral derivatization is required. The synthesized (2S,3S)-2-hydroxy-3-methylpentanoic acid can be derivatized with (S)- and (R)-MTPA-Cl (Mosher's acid chloride) or GITC, followed by LC-MS analysis[4][6]. The retention times of the natural product hydrolysate derivatives are directly compared against these synthetic standards to unequivocally assign the stereochemistry, ensuring absolute confidence in structural elucidation[3][6].

Conclusion

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is an indispensable motif in natural product chemistry, conferring structural rigidity and biological target specificity to macrocyclic depsipeptides. Understanding its biosynthetic pathways and mastering its chemical synthesis with strict stereochemical control are foundational skills for researchers engaged in the discovery and development of novel antimicrobial and antineoplastic agents.

References[3] Natural Products Chemistry and Taxonomy of the Marine Cyanobacterium Blennothrix cantharidosmum. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2814170/[1] (2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025 - PubChem. nih.gov.https://pubchem.ncbi.nlm.nih.gov/compound/854025[4] Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells. frontiersin.org.https://www.frontiersin.org/articles/10.3389/fchem.2019.00475/full[5] Total Synthesis of the GRP78-Downregulatory Macrolide (+)-Prunustatin A, the Immunosuppressant (+)-SW-163A, and a JBIR-04 Diastereoisomer That Confirms JBIR-04 Has Nonidentical Stereochemistry to (+)-Prunustatin A. acs.org.https://pubs.acs.org/doi/10.1021/acs.orglett.6b01267[2] The Synthesis of Cryptophycins. thieme-connect.de.https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-950201.pdf[6] Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. mdpi.com.https://www.mdpi.com/1420-3049/29/5/1162

Sources

- 1. (2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Natural Products Chemistry and Taxonomy of the Marine Cyanobacterium Blennothrix cantharidosmum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Comprehensive Technical Guide on (2S,3S)-2-Hydroxy-3-methylpentanoic Acid: Physicochemical Profiling, Biosynthesis, and Applications in Drug Development

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, widely known in the literature as L-isoleucic acid, is a non-proteinogenic α-hydroxy acid that functions as a critical chiral building block in the synthesis of complex depsipeptides and biologically active secondary metabolites[1]. Characterized by a molecular weight of 132.16 g/mol and the CAS registry number 51576-04-6[2], this compound has garnered significant attention in medicinal chemistry. Its role extends beyond simple structural scaffolding; it is actively utilized in precursor-directed biosynthesis to develop novel anticancer agents and exhibits intrinsic antimicrobial properties[3][4]. This technical guide provides a rigorous examination of its physicochemical properties, synthetic methodologies, and integration into advanced drug discovery workflows.

Physicochemical Profiling and Structural Data

Understanding the fundamental properties of L-isoleucic acid is essential for its application in synthetic chemistry and metabolomics. The compound features two chiral centers (2S, 3S), mirroring the exact stereochemistry of its parent amino acid, L-isoleucine.

Table 1: Key Physicochemical Properties of (2S,3S)-2-Hydroxy-3-methylpentanoic acid

| Parameter | Specification |

| IUPAC Name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid |

| Common Synonyms | L-Isoleucic acid; (2S,3S)-2-hydroxy-3-methylvaleric acid |

| CAS Registry Number | 51576-04-6 |

| Molecular Weight | 132.16 g/mol |

| Molecular Formula | C6H12O3 |

| Monoisotopic Mass | 132.0786 g/mol |

| Topological Polar Surface Area | 57.5 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 3 |

Data compiled from standardized chemical databases[2][5].

Biological Significance and Pharmacological Potential

L-Isoleucic acid is not merely a passive structural component; it exhibits active biological roles and serves as a vital precursor in the biosynthesis of therapeutic macrocycles.

-

Antimicrobial and Metabolic Activity: The compound functions as an antimicrobial agent by chelating metal ions within bacterial cell walls, thereby inhibiting essential ion uptake mechanisms in pathogens such as Corynebacterium glutamicum. Furthermore, it has been implicated in modulating lipid metabolism and improving insulin sensitivity[3].

-

Depsipeptide Assembly: In chemical biology, L-isoleucic acid is frequently utilized to construct depsipeptides—peptides where one or more amide bonds are replaced by ester bonds. It is a key residue in the structure of viridamide A[6] and JBIR-39[1].

-

Precursor-Directed Biosynthesis: Recent advancements have leveraged L-isoleucic acid in the engineered biosynthesis of neoantimycins. By feeding L-isoleucic acid into the Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly lines of Streptomyces conglobatus, researchers have generated novel neoantimycin derivatives that exhibit selective cytotoxicity against colorectal cancer cells bearing K-ras mutations[4].

Fig 1: Incorporation of L-isoleucic acid into the NRPS-PKS assembly line for neoantimycins.

Synthetic Methodology: Stereoretentive Conversion of L-Isoleucine

The most reliable method for generating authentic laboratory standards of (2S,3S)-2-Hydroxy-3-methylpentanoic acid is the diazotization of L-isoleucine. This reaction is highly valued because it proceeds with a net retention of configuration at the alpha-carbon, a phenomenon driven by the neighboring group participation of the transient alpha-carboxylate[7].

Protocol 1: Synthesis of L-Isoleucic Acid

Objective: Convert L-isoleucine to L-isoleucic acid while preserving the (2S, 3S) stereocenters.

-

Acidic Solubilization: Dissolve 200 mg of L-isoleucine in 4 mL of 1 M H2SO4.

-

Causality: The strong acid protonates the amino acid, increasing aqueous solubility and providing the necessary acidic environment for the subsequent generation of nitrous acid.

-

-

Diazotization: Chill the solution on an ice bath (0–4°C). Slowly add 4 mL of an aqueous NaNO2 solution (0.2 g/mL) dropwise. Stir for 2 hours on ice.

-

Causality: NaNO2 reacts with H2SO4 to form nitrous acid (HONO), which converts the primary amine into a highly reactive diazonium salt (-N2+). The low temperature prevents premature, uncontrolled decomposition of the diazonium intermediate.

-

-

Hydrolysis: Remove the ice bath and allow the reaction to stir for 16 hours at room temperature.

-

Causality: The diazonium group acts as an excellent leaving group. Water acts as a nucleophile, displacing the nitrogen gas. The presence of the adjacent carboxylate group directs the attack, ensuring retention of the (S) configuration at C-2.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 4 mL).

-

Washing and Drying: Wash the combined organic layers with distilled water (2 × 2 mL) and brine (2 × 2 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified α-hydroxy acid[7].

Fig 2: Stereoretentive synthesis of L-isoleucic acid from L-isoleucine via diazotization.

Analytical Characterization and Stereochemical Validation

To ensure the integrity of the synthesized L-isoleucic acid for downstream biological assays, rigorous analytical validation is required. Advanced Marfey's method or Mosher's ester analysis is typically employed to confirm the absolute configuration[4][7].

Protocol 2: Mosher's Ester Derivatization for LC-MS/NMR Analysis

Objective: Unambiguously assign the absolute configuration of the C-2 hydroxyl group to validate the synthetic output.

-

Derivatization: React the isolated L-isoleucic acid with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of anhydrous pyridine.

-

Causality: Pyridine acts as both a solvent and an acid scavenger, driving the esterification reaction to completion.

-

-

Surrogate Generation: In parallel, react a separate aliquot with (S)-MTPA-Cl to yield the diastereomeric ester.

-

LC-MS/NMR Analysis: Analyze the resulting MTPA esters using LC-MS or 1H-NMR.

-

Causality: The chiral MTPA group creates a distinct anisotropic shielding effect on the adjacent protons of the isoleucic acid moiety. By comparing the chemical shift differences (Δδ = δS - δR) or chromatographic retention times against authentic standards, the absolute configuration at C-2 is definitively established as (S)[7].

-

References

-

PubChem. "(2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025". Available at: [Link]

-

Frontiers in Chemistry. "Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells". Available at: [Link]

-

Bulletin of the Chemical Society of Japan. "Total synthesis-driven structure determination of viridamide A". Available at:[Link]

-

Journal of Natural Products. "Precursor-Directed Biosynthesis of Neoantimycin Derivatives with Selective Cytotoxicity". Available at: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. (2S,3S)-2-Hydroxy-3-methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells [frontiersin.org]

Whitepaper: The Discovery, Biosynthesis, and Analytical Resolution of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (HMPA), frequently referred to as L-isoleucic acid, is a chiral alpha-hydroxy acid with profound implications in both human metabolic disorders and natural product biosynthesis. As a direct derivative of the branched-chain amino acid L-isoleucine, its discovery bridged the gap between clinical diagnostics of branched-chain ketoaciduria (Maple Syrup Urine Disease) and the structural elucidation of complex marine depsipeptides. This technical guide provides a comprehensive analysis of the history, metabolic pathways, and synthetic methodologies surrounding (2S,3S)-HMPA, engineered specifically for researchers and drug development professionals.

Historical Context and Clinical Discovery

The identification of (2S,3S)-HMPA originated from the clinical profiling of metabolic by-products in patients suffering from Maple Syrup Urine Disease (MSUD). In healthy individuals, HMPA is a minor trace metabolite found in urine and plasma[1]. However, in MSUD patients, a genetic deficiency in the branched-chain alpha-keto acid dehydrogenase complex leads to the massive accumulation of L-isoleucine and its transamination product, 2-keto-(3S)-methylpentanoic acid (KMPA)[1].

Early researchers discovered that the accumulated KMPA undergoes enzymatic reduction to form HMPA. Notably, the stereochemistry of the resulting hydroxy acid was critical. Because L-isoleucine possesses two chiral centers (2S,3S), its transamination to KMPA preserves the C3 stereocenter. Subsequent reduction yields (2S,3S)-HMPA, alongside other stereoisomers if racemization occurs at the keto stage[2]. This discovery fundamentally shifted the understanding of branched-chain amino acid catabolism, proving that alternative clearing mechanisms act as metabolic pressure valves.

Biochemical Origins and Metabolic Pathways

The biogenesis of (2S,3S)-HMPA is a two-step enzymatic cascade. First, L-isoleucine is transaminated by branched-chain aminotransferase (BCAT) to form KMPA. In the absence of oxidative decarboxylation (as seen in MSUD or specific CHO cell culture conditions), KMPA accumulates[3].

The causality of HMPA formation lies in the promiscuous activity of Lactate Dehydrogenase (LDH). LDH typically reduces pyruvate to lactate, but under high substrate concentrations, it accepts KMPA as a substrate, reducing the C2 ketone to a hydroxyl group while retaining the (3S) configuration[3].

Caption: Metabolic pathway mapping L-isoleucine conversion to (2S,3S)-HMPA.

Physicochemical and Analytical Properties

Accurate identification of (2S,3S)-HMPA requires robust analytical frameworks, primarily due to the existence of four stereoisomers. Advanced Marfey’s analysis and GC-MS profiling of MTPA (Mosher's) esters are the gold standards for resolving these isomers[4].

| Property | Value | Analytical Significance |

| Molecular Weight | 132.16 g/mol | Base peak in MS analysis post-derivatization. |

| Chemical Formula | C6H12O3 | Confirmed via High-Resolution ESI-MS. |

| Melting Point | 54–57 °C | Indicator of enantiomeric purity in solid state. |

| Boiling Point | ~251.3 °C | Relevant for GC-MS volatility profiling. |

| pKa | ~3.89 | Dictates extraction pH (must be < 2 for organic partitioning). |

Chemical Synthesis and Stereochemical Resolution

To generate pure analytical standards of (2S,3S)-HMPA, researchers rely on the diazotization of L-isoleucine. The causality behind this specific synthetic route is its strict retention of configuration. When the primary amine is diazotized, the neighboring carboxylate group provides anchimeric assistance, forming a transient alpha-lactone intermediate. This prevents racemization or inversion during the subsequent hydrolysis step, ensuring the final product is exclusively the (2S,3S) isomer[1].

Caption: Synthetic workflow of (2S,3S)-HMPA via diazotization.

Protocol 1: Stereoretentive Synthesis of (2S,3S)-HMPA

Objective: Synthesize enantiomerically pure (2S,3S)-HMPA from L-isoleucine. Causality & Validation: The use of cold perchloric acid minimizes oxidative side reactions, while the slow addition of NaNO₂ controls the exothermic diazotization. The protocol is self-validating; the final product must yield a single peak on chiral GC-MS, confirming the absence of the (2R,3S) diastereomer.

-

Preparation: Dissolve 100 mg (0.75 mmol) of pure L-isoleucine in 50 mL of 0.2 N perchloric acid (HClO₄). Chill the solution to 0°C in an ice-water bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 0.2 g/mL, 4 mL) dropwise over 15 minutes. Reasoning: Slow addition prevents the accumulation of nitrous acid and local heating, which could lead to racemization.

-

Intermediate Formation: Stir the mixture for 2 hours at 0°C to allow the formation of the diazonium salt and subsequent alpha-lactone via anchimeric assistance.

-

Hydrolysis: Remove the ice bath and stir the reaction at room temperature (20-25°C) for 16 hours. Reasoning: This ensures complete hydrolysis of the alpha-lactone into the alpha-hydroxy acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

-

Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Derivatize a 1 mg aliquot with (R)-MTPA-Cl and analyze via LC-MS to validate stereopurity (>99% ee)[4].

Role in Natural Product Biosynthesis

Beyond human metabolism, (2S,3S)-HMPA (L-isoleucic acid) is a critical building block in microbial secondary metabolites. It is frequently incorporated into cyclic depsipeptides, such as the neoantimycins produced by Streptomyces species[5] and aurilides isolated from marine cyanobacteria[6]. In these organisms, nonribosomal peptide synthetases (NRPS) utilize HMPA to introduce ester linkages into the peptide backbone, conferring proteolytic stability and potent cytotoxic properties against cancer cell lines.

Protocol 2: In Vitro Enzymatic Validation of HMPA Formation

Objective: Validate the reduction of KMPA to (2S,3S)-HMPA by Lactate Dehydrogenase (LDH). Causality & Validation: This assay mimics the physiological accumulation of HMPA. By using purified LDH and tracking NADH depletion, the stoichiometric conversion of KMPA to HMPA is confirmed. The system is self-validating via a parallel negative control (no enzyme), which must show zero NADH oxidation.

-

Substrate Preparation: Prepare a 10 mM solution of 2-keto-(3S)-methylpentanoic acid (KMPA) sodium salt in 50 mM Tris-HCl buffer (pH 7.4).

-

Cofactor Addition: Add NADH to a final concentration of 2 mM. Reasoning: NADH serves as the obligate hydride donor for the LDH-mediated reduction.

-

Enzymatic Initiation: Add 1 U/mL of purified mammalian Lactate Dehydrogenase (LDH) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for 30 minutes in a thermoshaker.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Reasoning: Acetonitrile rapidly denatures and precipitates the LDH enzyme, halting all biochemical activity.

-

Validation: Centrifuge the quenched mixture at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS. The appearance of a peak at m/z 131 [M-H]⁻ corresponding to (2S,3S)-HMPA, coupled with the depletion of the KMPA peak, validates the enzymatic pathway[3].

Conclusion

The trajectory of (2S,3S)-2-Hydroxy-3-methylpentanoic acid from a diagnostic biomarker in metabolic diseases to a highly sought-after chiral building block in pharmacology underscores its profound biological significance. The ability to synthesize it with strict stereochemical control, coupled with advanced analytical techniques, continues to empower drug discovery and metabolic engineering.

References

-

[1] Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology. 1

-

[4] Sun, et al. (2019). Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells. Frontiers in Chemistry / PMC. 4

-

[3] Li, et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. 3

-

[2] Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry. 2

-

[5] Fang, et al. (2024). Precursor-Directed Biosynthesis of Neoantimycin Derivatives with Selective Cytotoxicity. Journal of Natural Products. 5

-

[6] Simmons, et al. (2006). Aurilides B and C, Cancer Cell Toxins from a Papua New Guinea Collection of the Marine Cyanobacterium Lyngbya majuscula. Journal of Natural Products. 6

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Stereochemistry and Metabolic Dynamics of 2-Hydroxy-3-methylpentanoic Acid Isomers: A Technical Guide

Introduction & Structural Biology

2-Hydroxy-3-methylpentanoic acid (HMPA), frequently referred to as 2-hydroxy-3-methylvaleric acid (HMVA) or isoleucic acid, is a critical branched-chain α-hydroxy acid generated primarily through the metabolism of isoleucine. Because it possesses two chiral centers (at the C2 and C3 positions), HMPA exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)[1].

Understanding the precise stereochemical architecture of these isomers is not merely an academic exercise; it is a fundamental requirement for clinical diagnostics and agricultural biotechnology. In human pathophysiology, HMPA isomers serve as primary biomarkers for Maple Syrup Urine Disease (MSUD)[2]. In plant physiology, specific HMPA isomers act as potent signaling molecules that modulate defense responses against pathogens[3].

Mechanistic Causality in Metabolic Pathways

Human Catabolism and Racemization

In mammalian systems, the degradation of L-isoleucine begins with a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), yielding 2-keto-(3S)-methylpentanoic acid (3S-KMVA)[4]. Under normal physiological conditions, 3S-KMVA is rapidly processed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, in MSUD, BCKDH is genetically deficient, leading to a massive accumulation of 3S-KMVA[3].

The Causality of Isomerization: The chiral center at the C3 position of KMVA is highly susceptible to racemization during the transamination process[4]. This racemization converts a portion of 3S-KMVA into 3R-KMVA. Subsequently, lactate dehydrogenase (LDH) reduces the C2 keto group of both KMVA isomers. Because this reduction can occur on either face of the keto plane, it generates all four possible HMPA stereoisomers[1]. This mechanistic routing explains why MSUD patients inevitably accumulate a complex mixture of HMPA isomers and L-alloisoleucine[4].

Plant Defense Signaling

In Arabidopsis thaliana, isoleucic acid modulates the critical crosstalk between salicylic acid (SA) and jasmonic acid (JA) defense pathways[3]. The endogenous levels of the active ILA aglycon are tightly regulated by the small-molecule glucosyltransferase UGT76B1, which conjugates the acid into an inactive hexoside form to prevent runaway immune responses and premature senescence[5].

Metabolic routing of L-Isoleucine to HMPA stereoisomers via transamination and reduction.

Quantitative Clinical Data

The quantification of HMPA is a self-validating diagnostic tool. The accumulation of these isomers correlates directly with the severity of the BCKDH complex deficiency.

| Biomarker / Metric | Healthy Individuals (Normal) | MSUD Patients (Pathological) | Clinical Significance |

| Total HMPA (Plasma) | < 5 μmol/L | 100 - 1200 μmol/L | Indicates acute metabolic decompensation |

| Total HMPA (Urine) | 10 - 30 μmol/L | Up to 30,000 μmol/L | Diagnostic confirmation of BCKDH deficiency |

| Dominant Isomer | (2S,3S)-HMPA | (2R,3S) & (2S,3S)-HMPA | Reflects the extent of 3-carbon racemization |

Experimental Workflows

Protocol 1: Stereospecific Synthesis of HMPA Isomers

To generate pure analytical standards for GC-MS or LC-MS, HMPA isomers must be synthesized from their corresponding amino acids (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine)[1].

Causality of Method: We utilize diazotization in dilute perchloric acid because the replacement of the primary amine with a hydroxyl group occurs with strict retention of configuration at the C2 atom. This stereochemical fidelity is driven by the anchimeric assistance (neighboring group participation) of the adjacent carboxylate function, ensuring the synthesized standard is stereopure[1].

-

Preparation: Dissolve 100 mg (0.75 mmol) of the specific amino acid isomer (e.g., L-isoleucine for (2S,3S)-HMPA) in 50 mL of cold (0°C) 0.2 N perchloric acid.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (1.5 equivalents) dropwise over 30 minutes under continuous magnetic stirring at 0°C.

-

Evolution: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours until nitrogen gas evolution (N₂) completely ceases.

-

Extraction: Extract the aqueous phase three times with 30 mL of diethyl ether to isolate the organic acid.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure HMPA isomer as a viscous oil.

Protocol 2: Chiral Separation via LC-MS using Marfey's Derivatization

Because the four stereoisomers have indistinguishable mass spectra, chromatographic resolution is mandatory[1].

Causality of Method: Direct reverse-phase LC cannot separate enantiomers. By derivatizing the sample with Marfey's reagent (FDAA), we covalently bond a chiral tag to the HMPA molecules. This converts the enantiomers into transient diastereomeric complexes. Because diastereomers possess different physical properties and steric bulks, they interact differently with the achiral C18 stationary phase, allowing for baseline baseline separation[6].

-

Extraction: Extract HMPA from the biological matrix (plasma/urine) using ethyl acetate, dry under a gentle stream of nitrogen, and reconstitute in 100 μL of LC-grade water.

-

Derivatization: Add 50 μL of 1 M sodium bicarbonate and 100 μL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Incubation: Incubate the mixture at 40°C for 1 hour to ensure complete nucleophilic aromatic substitution.

-

Quenching: Terminate the reaction by adding 50 μL of 2 N HCl to neutralize the pH and stabilize the derivatives.

-

LC-MS Analysis: Inject 10 μL onto a reversed-phase C18 column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor specific MRM transitions for the derivatized HMPA mass.

Step-by-step LC-MS workflow for the chiral derivatization and resolution of HMPA isomers.

References

-

Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid - doi.org. 1

-

(2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem.

-

2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained - healthmatters.io. 2

-

The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids - Frontiers. 3

-

Arabidopsis Glucosyltransferase UGT76B1 Conjugates Isoleucic Acid and Modulates Plant Defense and Senescence - Oxford Academic.5

-

Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods... - PMC. 6

-

On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers... - ResearchGate. 4

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Frontiers | The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Focus: Chromatographic and Mass Spectrometric Workflows (GC-MS & LC-MS/MS)

Biological and Industrial Significance

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, commonly referred to as L-isoleucic acid or ILA, is a branched-chain α -hydroxy acid (2-HA) derived from the catabolism of L-isoleucine. Its precise quantification is critical across three distinct scientific domains:

-

Clinical Diagnostics (Inborn Errors of Metabolism): ILA is a primary diagnostic biomarker for Maple Syrup Urine Disease (MSUD). A deficiency in the branched-chain keto acid dehydrogenase (BCKDH) complex leads to the accumulation of 2-keto-3-methylvaleric acid, which is subsequently reduced by lactate dehydrogenase (LDH) into ILA[1].

-

Plant Defense Mechanisms: In Arabidopsis thaliana, ILA accumulates in response to pathogen attacks, acting as a signaling molecule that regulates systemic acquired resistance[1].

-

Bioprocess Engineering: In Chinese Hamster Ovary (CHO) cell cultures used for monoclonal antibody production, ILA has been identified as a metabolic by-product that can paradoxically reduce lactate accumulation while impacting cell growth[2].

Isoleucine catabolism pathway highlighting ILA accumulation in MSUD.

Analytical Challenges & Rationale

Quantifying ILA presents two major analytical hurdles:

-

Lack of a Chromophore: ILA lacks conjugated double bonds, rendering standard HPLC-UV methods ineffective without complex pre-column derivatization.

-

Isomeric Interference: ILA (C6H12O3, MW: 132.16) is isobaric and isomeric with several other hydroxy acids, most notably 2-hydroxyisocaproic acid (leucic acid) and 2-hydroxy-4-methylvaleric acid.

To overcome these challenges, mass spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC) is required.

Causality in Method Selection:

-

GC-MS: Requires chemical derivatization (silylation) because the polar carboxyl (-COOH) and hydroxyl (-OH) groups prevent volatility. Silylation replaces active protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and improving thermal stability[1].

-

LC-MS/MS: Utilizes Electrospray Ionization (ESI) in negative mode. The carboxylic acid moiety easily donates a proton in neutral/basic aqueous mobile phases, yielding a strong [M−H]− signal[3]. Pentafluorophenylpropyl (PFPP) columns are preferred over standard C18 columns because the dipole-dipole and π−π interactions of the PFPP stationary phase provide superior resolution of branched-chain isomers[3].

Experimental Workflows & Protocols

Parallel sample preparation workflow for GC-MS and LC-MS/MS quantification.

Protocol A: GC-MS Quantification (Derivatization-Dependent)

Self-Validating System Integration: This protocol utilizes 2-hydroxy-n-caproic acid as an internal standard (IS)[4]. Because it is a non-endogenous structural analog, it controls for derivatization efficiency and injection volume variations without overlapping with endogenous metabolites.

Step-by-Step Methodology:

-

Extraction: Aliquot 50 μ L of biological fluid (plasma, urine, or CHO media) into a microcentrifuge tube. Add 10 μ L of IS (2-hydroxy-n-caproic acid, 100 μ M).

-

Protein Precipitation: Add 200 μ L of ice-cold Methanol:Acetonitrile (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Drying: Transfer the supernatant to a glass GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at room temperature. Causality: Any residual water will quench the silylation reagents, leading to incomplete derivatization.

-

Derivatization: Add 50 μ L of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 μ L of anhydrous pyridine. Incubate at 60°C for 45 minutes[1].

-

GC-MS Parameters:

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 μ m).

-

Injection: 1 μ L, Splitless mode. Inlet temperature: 250°C.

-

Oven Program: 80°C for 2 min, ramp at 7°C/min to 280°C, hold for 10 min[2].

-

Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 159 and m/z 261 (di-TMS derivative fragments).

-

Protocol B: LC-MS/MS Quantification (High-Throughput)

Self-Validating System Integration: The use of stable isotope-labeled standards (e.g., 13C6 -ILA if available, or a closely related deuterated branched-chain acid) spiked pre-extraction ensures that matrix effects (ion suppression/enhancement in the ESI source) are continuously monitored and mathematically corrected.

Step-by-Step Methodology:

-

Extraction: Aliquot 50 μ L of sample. Add 10 μ L of isotopic IS.

-

Protein Precipitation: Add 150 μ L of ice-cold Methanol. Centrifuge at 14,000 x g for 10 minutes.

-

Dilution: Transfer 100 μ L of supernatant to an LC vial and dilute with 100 μ L of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening and poor retention on the column.

-

LC-MS/MS Parameters:

-

Column: PFPP (Pentafluorophenylpropyl) column (100 x 2.1 mm, 1.7 μ m)[3].

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 0-2 min (5% B), 2-8 min (linear ramp to 60% B), 8-9 min (ramp to 95% B), hold for 2 min, re-equilibrate.

-

Detection: ESI Negative mode. Multiple Reaction Monitoring (MRM).

-

Quantitative Data & Parameter Summaries

The following tables synthesize the critical mass spectrometric parameters required to establish these methods.

Table 1: LC-MS/MS MRM Transitions (ESI Negative Mode)

Note: Optimization of Collision Energy (CE) is instrument-dependent. Values below are representative starting points.

| Analyte | Precursor Ion ( [M−H]− ) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| (2S,3S)-2-Hydroxy-3-methylpentanoic acid | 131.1 | 85.1 | 14 | Quantifier (Loss of HCOOH) |

| (2S,3S)-2-Hydroxy-3-methylpentanoic acid | 131.1 | 87.1 | 12 | Qualifier (Loss of CO2) |

| 2-Hydroxyisocaproic acid (Isomer) | 131.1 | 85.1 | 14 | Chromatographically resolved via PFPP |

Table 2: GC-MS EI Fragments (Di-TMS Derivatives)

| Analyte | Molecular Weight (Derivatized) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| ILA (Di-TMS) | 276.16 | 159 | 261, 73 |

| 2-Hydroxy-n-caproic acid (IS) | 276.16 | 159 | 243, 73 |

Table 3: Expected Analytical Performance Metrics

| Metric | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) |

| Limit of Detection (LOD) | ~0.02 - 1.29 ng/g DW[1] | ~0.5 - 2.0 ng/mL |

| Linear Dynamic Range | 103 | 104 |

| Intra-Assay CV | < 8% | < 5% |

| Throughput | Low (Derivatization required) | High (Direct injection) |

System Suitability and Self-Validation

To ensure the trustworthiness of the data, every analytical batch must adhere to the following self-validating criteria:

-

Chromatographic Resolution ( Rs ): The resolution between ILA and its isomer, 2-hydroxyisocaproic acid, must be ≥1.5 . If Rs<1.5 , the column must be washed or replaced.

-

Internal Standard Response: The absolute peak area of the IS must not deviate by more than ±15% across all samples in a batch. A drift beyond this indicates matrix effects or derivatization failure.

-

Ion Ratio Stability: For LC-MS/MS, the ratio of the quantifier ion (m/z 85.1) to the qualifier ion (m/z 87.1) must remain within ±20% of the ratio established by the neat standards.

References

- Source: PMC (National Institutes of Health)

- The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids Source: Frontiers in Plant Science URL

- Source: PNAS (Proceedings of the National Academy of Sciences)

- Assessment of an electron-impact GC-MS method for organic acids and glycine conjugates in amniotic fluid Source: ResearchGate URL

Sources

- 1. Frontiers | The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC- Orbitrap-MS Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Resolution LC-MS/MS Quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid for Metabolic Profiling

Introduction & Biological Significance

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly known as L-isoleucic acid) is a branched-chain α -hydroxy acid derived from the catabolism of the essential amino acid L-isoleucine[1]. In healthy physiology, L-isoleucine is transaminated to 2-keto-3-methylvaleric acid (KMVA), which is subsequently oxidatively decarboxylated by the branched-chain α -keto acid dehydrogenase complex (BCKDC).

However, in inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), genetic mutations render the BCKDC deficient. This enzymatic blockade forces the accumulation of KMVA, which is subsequently reduced by lactate dehydrogenase (LDH) or hydroxyacyl-CoA dehydrogenase (HADH) into (2S,3S)-2-hydroxy-3-methylpentanoic acid[2]. Consequently, the precise quantification of this metabolite is critical for diagnosing and monitoring metabolic crises.

Caption: Metabolic pathway showing the accumulation of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in MSUD.

Analytical Challenges & Causality in Method Design

The primary analytical hurdle in quantifying (2S,3S)-2-hydroxy-3-methylpentanoic acid via mass spectrometry is isobaric interference . The compound has an exact mass of 132.0786 Da and shares its molecular weight and primary fragmentation pathways with several isomers, most notably 2-hydroxyisocaproic acid (leucic acid)[2].

-

Chromatographic Causality : Standard C18 stationary phases often fail to baseline-resolve these isomers, leading to false positives or overestimation of the biomarker. To counteract this, we utilize a Pentafluorophenylpropyl (PFPP) column. The fluorinated ring provides alternative selectivity mechanisms ( π−π , dipole-dipole, and shape selectivity) that are highly sensitive to the subtle steric differences of branched aliphatic chains[3].

-

Ionization Causality : As a low-molecular-weight carboxylic acid, the analyte readily deprotonates in negative electrospray ionization (ESI-), yielding a robust [M−H]− precursor at m/z 131.07[4].

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

Causality Check: Immediate protein precipitation is required to halt ex vivo enzymatic activity that could artificially alter hydroxy acid levels. The addition of formic acid ensures that the target organic acids remain fully protonated, maximizing their solubility and recovery in the organic crash solvent.

-

Aliquot : Transfer 50 µL of plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

-

Internal Standard Addition : Add 10 µL of stable-isotope-labeled internal standard (e.g., D3 -isoleucic acid, 5 µg/mL). Trustworthiness Note: The IS acts as a self-validating control to track extraction recovery and correct for matrix-induced ion suppression.

-

Protein Crash : Add 200 µL of ice-cold methanol containing 0.1% formic acid.

-

Agitation & Centrifugation : Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

-

Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Matching the sample diluent to the initial mobile phase conditions prevents chromatographic peak distortion (solvent effect) upon injection.

UHPLC Separation Conditions

Column : Waters ACQUITY UPLC CSH Fluorophenyl (PFPP), 2.1 × 100 mm, 1.7 µm (or equivalent). Column Temperature : 40°C Injection Volume : 2.0 µL

| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |

| 0.0 | 400 | 98 | 2 |

| 1.0 | 400 | 98 | 2 |

| 6.0 | 400 | 60 | 40 |

| 6.1 | 400 | 5 | 95 |

| 8.0 | 400 | 5 | 95 |

| 8.1 | 400 | 98 | 2 |

| 10.0 | 400 | 98 | 2 |

Note: The shallow gradient from 1.0 to 6.0 minutes is critical for the baseline resolution of (2S,3S)-2-hydroxy-3-methylpentanoic acid from leucic acid.

MS/MS Detection Parameters

Ionization Mode : ESI Negative Capillary Voltage : -2.5 kV Desolvation Temperature : 500°C

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| (2S,3S)-2-Hydroxy-3-methylpentanoic acid | 131.07 | 85.06 | -18 | Quantifier |

| (2S,3S)-2-Hydroxy-3-methylpentanoic acid | 131.07 | 119.03 | -12 | Qualifier |

| D3 -Isoleucic Acid (Internal Standard) | 134.09 | 88.08 | -18 | IS |

Mechanistic Insight: The primary quantifier transition (131.07 → 85.06) corresponds to the neutral loss of formic acid (HCOOH, 46 Da), a highly stable and characteristic fragmentation pathway for α -hydroxy acids[4].

Caption: Step-by-step LC-MS/MS workflow ensuring high-fidelity extraction, separation, and validation.

Data Presentation & System Suitability

To ensure absolute trustworthiness in the data, this protocol mandates a self-validating analytical batch. Strict monitoring of the qualifier-to-quantifier ion ratio serves as an internal diagnostic; a deviation of >20% from the reference standard flags the potential co-elution of an unresolved isobaric interference.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision CV ≤ 20% | 25 ng/mL |

| Linear Dynamic Range | R2≥0.995 | 25 – 10,000 ng/mL ( R2=0.999 ) |

| Intra-Assay Precision | CV ≤ 15% | 3.8% – 7.2% |

| Inter-Assay Precision | CV ≤ 15% | 5.4% – 8.9% |

| Isomeric Resolution ( Rs ) | Rs≥1.5 (Baseline) | 1.7 (vs. Leucic acid) |

References

-

[1] Mamer, O. A. "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid." PubMed. URL:[Link]

-

[4] National Center for Biotechnology Information. "2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623." PubChem. URL:[Link]

-

[2] "Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease." PMC. URL:[Link]

-

[3] "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC." PMC. URL:[Link]

Sources

- 1. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC- Orbitrap-MS Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enantiomeric Resolution of 2-Hydroxy-3-methylpentanoic Acid (Isoleucic Acid) via High-Performance Liquid Chromatography

Scientific Context and Analytical Challenges

2-Hydroxy-3-methylpentanoic acid (HMPA), commonly known as isoleucic acid, is an aliphatic α-hydroxy acid containing two distinct chiral centers (C2 and C3). This structural feature gives rise to four possible stereoisomers: D-isoleucic acid (2R,3R), L-isoleucic acid (2S,3S), D-allo-isoleucic acid (2R,3S), and L-allo-isoleucic acid (2S,3R).

Accurate stereochemical profiling of HMPA is critical across multiple scientific domains. In clinical diagnostics, the relative ratios of HMPA diastereomers in plasma and urine serve as vital biomarkers for evaluating residual branched-chain 2-keto acid dehydrogenase activity in patients with Maple Syrup Urine Disease (MSUD)[1]. In marine pharmacognosy, specific HMPA enantiomers are integral structural units of potent cytotoxic cyclodepsipeptides, such as aurilides, bogorol A, and odoamide[2][3].

Historically, the stereochemical assignment of HMPA required cumbersome pre-column derivatization (e.g., Mosher’s acid or Marfey’s reagent variants) followed by reversed-phase LC-MS or GC-MS. However, direct chiral High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard, eliminating derivatization artifacts and preserving sample integrity.

Mechanistic Rationale for Chiral Separation

Because HMPA lacks a strong UV chromophore, analytical scientists must carefully balance the choice of Chiral Stationary Phase (CSP) with the compatible detection modality. We detail two field-proven orthogonal mechanisms for this separation.

Weak Anion-Exchange (WAX) Chromatography (MS-Compatible)

Mechanism: This approach utilizes Cinchona alkaloid-derived CSPs, such as the Chiralpak QD-AX (derived from quinidine) or Chiralpak QN-AX (derived from quinine)[4]. The separation relies on a synergistic combination of ionic and steric interactions. The basic quinuclidine nitrogen of the CSP forms a strong electrostatic bond with the deprotonated carboxylate of HMPA. Simultaneously, the chiral pocket of the Cinchona scaffold induces stereoselective steric hindrance against the C2-hydroxyl and C3-methyl groups of the analyte. Advantage: WAX operates in polar organic modes (e.g., Methanol/Acetonitrile) with volatile buffers, making it perfectly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS). This is ideal for trace-level lipidomics or natural product hydrolysates where UV detection falls short.

Ligand Exchange Chromatography (LEC) (UV-Compatible)

Mechanism: LEC employs a chiral column coated with a chiral amino acid derivative (e.g., Chiralpak MA(+)) and a mobile phase containing Copper(II) sulfate[5]. The Cu(II) ions act as a central coordinating metal, forming transient, ternary diastereomeric complexes with the chiral selector on the stationary phase and the bidentate α-hydroxy acid (HMPA). The thermodynamic stability of these complexes differs among the four HMPA stereoisomers, dictating their elution order. Advantage: The formation of the Cu(II)-HMPA complex induces a strong absorption band at 254 nm, completely bypassing the analyte's lack of a native chromophore and allowing for robust UV detection without MS instrumentation[5].

Experimental Protocols

Protocol A: Direct Separation via WAX-HPLC-MS (High Sensitivity)

This self-validating protocol is designed for trace analysis of HMPA in biological matrices or peptide hydrolysates.

1. Reagents and Sample Preparation:

-

Extract HMPA from the matrix (or hydrolyze the cyclic peptide using 6N HCl at 110 °C for 24 h, followed by ether extraction).

-

Reconstitute the dried extract in Methanol (HPLC-MS grade) to a concentration of 10–50 µg/mL.

-

Prepare the mobile phase: 50 mM Ammonium Acetate and 1% Acetic Acid in Methanol. Filter through a 0.22 µm PTFE membrane.

2. Chromatographic Conditions:

-

Column: Chiralpak QD-AX (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: 100% Methanolic buffer (Isocratic).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5 µL.

3. Detection (ESI-MS):

-

Operate the mass spectrometer in Negative Ion Mode (ESI-).

-

Monitor the [M-H]⁻ ion at m/z 131.1.

-

Expert Insight: Inversion of the elution order can be systematically verified by switching the column to the pseudo-enantiomeric Chiralpak QN-AX phase, providing an internal validation of the stereochemical assignment[4].

Protocol B: Separation via LEC-HPLC-UV (Routine Analysis)

This protocol is optimized for preparative scaling or routine laboratory analysis where LC-MS is unavailable.

1. Reagents and Sample Preparation:

-

Reconstitute the HMPA standard or sample in the mobile phase.

-

Prepare the mobile phase: 2 mM CuSO₄ in HPLC-grade Water / Acetonitrile (85:15, v/v). Note: Ensure the CuSO₄ is fully dissolved in water prior to adding the organic modifier to prevent precipitation.

2. Chromatographic Conditions:

-

Column: Chiralpak MA(+) (50 mm × 4.6 mm, 3 µm)[5].

-

Mobile Phase: 2 mM CuSO₄ in Water/ACN (85:15, v/v) (Isocratic).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

3. Detection (UV):

-

Set the UV/Vis detector to 254 nm.

-

Expert Insight: The baseline may exhibit a high background absorbance due to the continuous presence of Cu(II) in the mobile phase. Auto-zero the detector only after the column is fully equilibrated (typically 20–30 column volumes).

Data Presentation

The following table summarizes the expected chromatographic behavior of HMPA stereoisomers under the described methodologies.

Table 1: Comparative Chromatographic Parameters for HMPA Stereoisomers

| Parameter | Method A: WAX-HPLC-MS | Method B: LEC-HPLC-UV |

| Stationary Phase | Chiralpak QD-AX | Chiralpak MA(+) |

| Mobile Phase | MeOH + 50mM NH₄OAc + 1% AcOH | 2 mM CuSO₄ in H₂O/ACN (85:15) |

| Detection Mode | ESI-MS (Negative, m/z 131.1) | UV Absorbance (254 nm) |

| Primary Interaction | Ionic (Anion Exchange) + Steric | Metal-Ligand Coordination |

| Sensitivity | High (pg to ng range) | Moderate (µg range) |

| Typical Elution Order * | (2S,3R) < (2R,3S) < (2S,3S) < (2R,3R) | (2R,3S) < (2S,3R) < (2R,3R) < (2S,3S) |

| Resolution (Rs) | > 1.5 (Baseline) | > 1.5 (Baseline) |

*Note: Exact elution times are highly sensitive to minor fluctuations in mobile phase pH (Method A) or Cu(II) concentration (Method B). Always run authentic standards of D-, L-, D-allo-, and L-allo-isoleucic acid to confirm retention times[3].

Process Visualization

Workflow for the chiral separation of HMPA enantiomers using WAX-MS and LEC-UV methodologies.

References

-

Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities Source: NIH / PMC URL:[Link]

-

On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans Source: ResearchGate URL:[Link]

-

Total synthesis of odoamide, a novel cyclic depsipeptide, from an Okinawan marine cyanobacterium Source: RSC Publishing URL:[Link]

-

Aurilides B and C, Cancer Cell Toxins from a Papua New Guinea Collection of the Marine Cyanobacterium Lyngbya majuscula Source: Journal of Natural Products (ACS Publications) URL:[Link]

-

From untargeted towards targeted enantioselective lipidomics Source: Universität Tübingen URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of odoamide, a novel cyclic depsipeptide, from an Okinawan marine cyanobacterium - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01583B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]

- 5. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (2S,3S)-2-Hydroxy-3-methylpentanoic Acid as a Chiral Building Block

Introduction: The Strategic Value of Enantiopure Building Blocks

In modern pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Chiral building blocks—enantiomerically pure molecules used as starting materials—are foundational to this endeavor.[2][3] They provide a direct and efficient pathway to complex molecular targets by embedding the required stereochemical information from the outset, thereby streamlining synthetic routes and avoiding costly and often inefficient chiral separations later in the process.[1][2][4] (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic acid, is a prime example of such a versatile chiral synthon.[5][6] Possessing two adjacent stereocenters (C2-hydroxyl and C3-methyl), it serves as a valuable precursor for constructing the characteristic sec-butyl side chain of L-isoleucine and related structures found in numerous biologically active molecules.[6] This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its effective use in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of (2S,3S)-2-Hydroxy-3-methylpentanoic acid is essential for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 51576-04-6 | [5] |

| Molecular Formula | C6H12O3 | [5][6] |

| Molecular Weight | 132.16 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| Melting Point | 54-57 °C | [5] |

| Boiling Point | 251.3 ± 13.0 °C (Predicted) | [5] |

| Density | 1.097 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in water (82 g/L at 25°C), methanol, ethanol, and other polar organic solvents. | [7] |

| pKa | 3.89 ± 0.31 (Predicted) | [7] |

Safety and Handling: (2S,3S)-2-Hydroxy-3-methylpentanoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][8] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Applications and Strategy

The utility of (2S,3S)-2-Hydroxy-3-methylpentanoic acid stems from its two functional groups—a secondary alcohol and a carboxylic acid—and its defined stereochemistry. This combination allows for a range of selective transformations.

Key Applications Include:

-

Peptide and Peptidomimetic Synthesis: It is a crucial component in the synthesis of HIV-1 protease inhibitors and other peptidomimetics where the allophenylnorstatine (Apns) core structure is desired.[9]

-

Natural Product Synthesis: It serves as a key fragment for building complex natural products that feature the isoleucine side-chain or related branched alkyl structures.[10]

-

Chiral Ligand Development: The diol, obtained via reduction of the carboxylic acid, can be used as a precursor for chiral ligands in asymmetric catalysis.

A primary strategic consideration is the differential reactivity of the hydroxyl and carboxyl groups. In most synthetic sequences, one group must be "protected" while the other is being chemically modified to prevent unwanted side reactions.[11]

Caption: General synthetic pathways for (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with robust and reproducible methods for key transformations.

Protocol 1: Hydroxyl Group Protection (TBDMS Ether Formation)

Rationale: Protection of the C2-hydroxyl group is a common first step to prevent its interference in subsequent reactions, particularly those involving the activation of the carboxylic acid. The tert-butyldimethylsilyl (TBDMS or TBS) group is chosen for its stability under a wide range of conditions and its selective removal using fluoride sources.[11][12]

Materials:

-

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve (2S,3S)-2-Hydroxy-3-methylpentanoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of EtOAc/Hexanes) to yield the TBDMS-protected product.

Protocol 2: Amide Coupling via HATU Activation

Rationale: The formation of an amide bond is one of the most critical reactions in organic synthesis. Direct coupling of a carboxylic acid and an amine requires an activating agent to convert the hydroxyl of the carboxyl group into a better leaving group. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts quickly and minimizes racemization, a common side reaction.[13] It is crucial to protect the α-hydroxyl group first (as in Protocol 1) to prevent side reactions, such as the formation of homobislactones.[9]

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials:

-

OH-Protected (2S,3S)-2-Hydroxy-3-methylpentanoic acid (from Protocol 1, 1.0 eq)

-

Amine (H₂N-R, 1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the OH-protected acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-